Welcome to the BenchChem Online Store!
molecular formula C11H15NO2 B140978 tert-Butyl Phenylcarbamate CAS No. 3422-01-3

tert-Butyl Phenylcarbamate

Cat. No. B140978
M. Wt: 193.24 g/mol
InChI Key: KZZHPWMVEVZEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04232162

Procedure details

Following Example 12 and replacing the nitromethane by 75 ml of acetonitrile, 4.75 g of N3 -SPO were obtained, with a 91% yield. A sample of 1.3 g of N3 -SPO was taken with 0.61 g of benzoic acid, 0.7 ml of triethylamine (TEA) in 16 ml of tert-butanol. The mixture was stirred under reflux for 6 hours; the IR of the thus obtained solution showed the absence of the N3 band. Water was added to the solution, it was stirred and 25 ml of benzene was added. The solution was washed with water, a saturated bicarbonate solution and finally with water. The benzene was dried over sodium sulphate. The solution was evaporated to dryness at reduced pressure. The solid obtained was recrystallised in n-hexane to give tert-butyl phenylcarbamate, melting point 134°-136° C. Yield 70%. IR: carbonyl band at 1690 cm-1 and NH band at 3320 cm-1.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.C(O)(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(N(CC)CC)C.[OH2:20].[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22]>C1C=CC=CC=1>[C:5]1([NH:3][C:1](=[O:20])[O:25][C:21]([CH3:24])([CH3:23])[CH3:22])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained, with a 91% yield
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
was stirred
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallised in n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04232162

Procedure details

Following Example 12 and replacing the nitromethane by 75 ml of acetonitrile, 4.75 g of N3 -SPO were obtained, with a 91% yield. A sample of 1.3 g of N3 -SPO was taken with 0.61 g of benzoic acid, 0.7 ml of triethylamine (TEA) in 16 ml of tert-butanol. The mixture was stirred under reflux for 6 hours; the IR of the thus obtained solution showed the absence of the N3 band. Water was added to the solution, it was stirred and 25 ml of benzene was added. The solution was washed with water, a saturated bicarbonate solution and finally with water. The benzene was dried over sodium sulphate. The solution was evaporated to dryness at reduced pressure. The solid obtained was recrystallised in n-hexane to give tert-butyl phenylcarbamate, melting point 134°-136° C. Yield 70%. IR: carbonyl band at 1690 cm-1 and NH band at 3320 cm-1.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.C(O)(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(N(CC)CC)C.[OH2:20].[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22]>C1C=CC=CC=1>[C:5]1([NH:3][C:1](=[O:20])[O:25][C:21]([CH3:24])([CH3:23])[CH3:22])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained, with a 91% yield
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
was stirred
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallised in n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.